molecular formula C10H11BrFN B1417252 N-(4-bromo-2-fluorobenzyl)cyclopropanamine CAS No. 1152498-80-0

N-(4-bromo-2-fluorobenzyl)cyclopropanamine

Cat. No.: B1417252
CAS No.: 1152498-80-0
M. Wt: 244.1 g/mol
InChI Key: HSULAFKPOABISP-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a benzyl group substituted with bromine (Br) at the 4-position and fluorine (F) at the 2-position. Its hydrochloride salt (CAS 1400645-37-5) has a molecular weight of 280.56 g/mol (C₁₀H₁₂BrClFN) and is described as a laboratory chemical with a purity ≥95% . The compound is currently discontinued by suppliers such as Biosynth, limiting its commercial availability .

Cyclopropane’s ring strain may enhance metabolic stability compared to larger cyclic amines .

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSULAFKPOABISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorobenzyl)cyclopropanamine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorobenzyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted benzyl derivatives .

Scientific Research Applications

N-(4-bromo-2-fluorobenzyl)cyclopropanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylcyclopropanamine Derivatives

N-(4-Bromobenzyl)cyclopropanamine Hydrochloride (CAS 1158780-91-6)
  • Structure : Lacks the 2-fluoro substituent present in the target compound.
  • Molecular Weight : 265.57 g/mol (C₁₀H₁₃BrClN).
  • Lower molecular weight due to missing fluorine atom.
  • Applications : Used in medicinal chemistry for halogen bonding in drug design .
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9)
  • Structure : Phenethyl backbone (ethyl linker) instead of benzyl, with bromine and fluorine at positions 2 and 3.
  • Molecular Weight : 258.13 g/mol (C₁₁H₁₃BrFN).
  • Lower steric hindrance compared to benzyl derivatives .

Cyclic Amine Variants

N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f)
  • Structure : Morpholine ring replaces halogen substituents.
  • Synthesis : Prepared via MPIR-packed bed systems with a yield of 68% .
  • Key Differences: Morpholine enhances water solubility due to its oxygen-containing heterocycle.
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5)
  • Structure : Cyclobutane replaces cyclopropane; additional N-methyl group.
  • Molecular Weight : 272.16 g/mol (C₁₂H₁₅BrFN).
  • Key Differences :
    • Cyclobutane’s reduced ring strain may decrease metabolic stability compared to cyclopropane.
    • N-methylation could alter amine basicity and membrane permeability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl 1400645-37-5 C₁₀H₁₂BrClFN 280.56 4-Br, 2-F, cyclopropane
N-(4-Bromobenzyl)cyclopropanamine HCl 1158780-91-6 C₁₀H₁₃BrClN 265.57 4-Br, cyclopropane
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine 1249367-02-9 C₁₁H₁₃BrFN 258.13 2-Br, 4-F, phenethyl
N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine - C₁₄H₂₀N₂O 232.32 Morpholine, cyclopropane

Biological Activity

N-(4-bromo-2-fluorobenzyl)cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrFN and a molecular weight of approximately 245.11 g/mol. The presence of bromine and fluorine atoms contributes to its reactivity and biological activity. The cyclopropanamine moiety is known for its strain and unique conformational properties, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing signaling pathways critical for cellular function.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Anticancer Potential : Some studies have explored its efficacy against various cancer cell lines, indicating potential as an anticancer agent.

Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability in treated cells compared to controls, suggesting its potential as an anticancer drug candidate.

Cell LineIC50 (µM)Notes
U937 (Leukemia)15Significant reduction in proliferation
MCF-7 (Breast)20Moderate cytotoxic effects observed
A549 (Lung)25Lower sensitivity compared to others

Study 2: Antimicrobial Activity

In another investigation, the compound's antimicrobial properties were assessed against a panel of bacterial strains. The findings indicated that this compound exhibited notable inhibitory effects against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli>100
Streptococcus pneumoniae20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-fluorobenzyl)cyclopropanamine
Reactant of Route 2
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N-(4-bromo-2-fluorobenzyl)cyclopropanamine

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